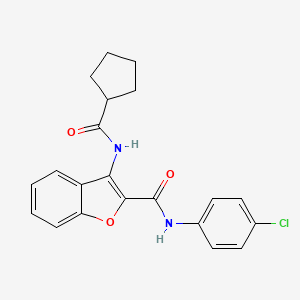

N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c22-14-9-11-15(12-10-14)23-21(26)19-18(16-7-3-4-8-17(16)27-19)24-20(25)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPDQJMTYADGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation Reaction: The final step involves the amidation of the benzofuran derivative with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Similar Compound (CAS: 887892-28-6) |

|---|---|---|

| Molecular Formula | C₂₁H₁₈ClN₂O₃* | C₁₈H₁₄Cl₂N₂O₃ |

| Molecular Weight (g/mol) | ~381.47 | 377.22 |

| Substituent at Position 3 | Cyclopentanecarboxamido (C₆H₉NO) | 3-Chloropropanamido (C₃H₅ClNO) |

| Chlorine Atoms | 1 (4-chlorophenyl) | 2 (4-chlorophenyl + 3-chloropropanamido) |

| Purity | Not reported | ≥95% |

*Derived by replacing the 3-chloropropanamido group in the analogue with cyclopentanecarboxamido.

Impact of Substituent Differences

Steric and Hydrophobic Effects

- The rigidity of the cyclopentane ring may restrict conformational flexibility, affecting binding to target proteins .

- 3-Chloropropanamido Group: Features a linear, chlorine-terminated chain. The smaller size of this group may allow tighter packing in crystal lattices, as suggested by its use in crystallographic studies (e.g., SHELX refinements) .

Electronic and Reactivity Profiles

- The chlorine atom in the 3-chloropropanamido analogue introduces an electron-withdrawing effect, which could stabilize adjacent amide bonds or modulate electronic density on the benzofuran core. In contrast, the cyclopentane group lacks electronegative atoms but may donate electron density via its saturated carbon framework .

Biological Activity

N-(4-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core structure modified with a cyclopentanecarboxamido group and a 4-chlorophenyl moiety. The unique arrangement of these functional groups contributes to its biological properties:

- Chemical Formula : C_{21}H_{22}ClN_{2}O_{3}

- Molecular Weight : 386.86 g/mol

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

Antifungal and Antitubercular Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antifungal activity against various pathogenic strains. A study highlighted that certain compounds demonstrated effective inhibition against strains of Mycobacterium tuberculosis, suggesting potential as antitubercular agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may:

- Inhibit Enzyme Activity : By binding to the active site of enzymes, it can prevent substrate binding and subsequent reactions.

- Modulate Receptor Signaling : Interaction with specific receptors may alter signal transduction pathways, impacting cellular responses.

Case Studies and Research Findings

- Antifungal Studies : In vitro studies demonstrated that derivatives of benzofuran compounds showed potent antifungal activity against several strains, including Candida spp. and Aspergillus spp. .

- Antitubercular Activity : Compounds structurally related to this compound were tested against Mycobacterium tuberculosis H37Rv, yielding promising results that warrant further investigation into their therapeutic potential .

- Cancer Research : The compound's potential as a Polo-like kinase 4 (PLK4) inhibitor has been explored in cancer treatment contexts. PLK4 is crucial for centriole duplication, and its inhibition may prevent cancer cell proliferation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.